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molecular formula C7H16N2 B3021836 1-Propylpiperazine CAS No. 21867-64-1

1-Propylpiperazine

Cat. No. B3021836
M. Wt: 128.22 g/mol
InChI Key: QLEIDMAURCRVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06271225B1

Procedure details

In the same manner as in Example 42 and using 12-amino-8-fluoro-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine.1 hydrochloride (1.5 g), N-n-propylpiperazine (17 g), dimethyl sulfoxide (10 ml) and hydrochloric acid, crude crystals (850 mg) of 8-fluoro-12-(4-propylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine were obtained. The crude crystals were dissolved in ethyl acetate (12 ml) and a solution of 5.5 mol/l hydrochloric acid in ether was added to give 8-fluoro-12-(4-propylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine.2 hydrochloride.1.5 hydrate (757 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8-fluoro-12-(4-propylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
12-amino-8-fluoro-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C2C3C=CC=CC=3SC=2NC2C=C(F)C=CC=2N=1.[ClH:21].FC1C=CC2N=[C:28]([N:39]3[CH2:44][CH2:43][N:42](CCC)[CH2:41][CH2:40]3)[C:29]3C4C=CC=CC=4S[C:30]=3NC=2C=1>CS(C)=O>[ClH:21].[CH2:28]([N:39]1[CH2:44][CH2:43][NH:42][CH2:41][CH2:40]1)[CH2:29][CH3:30]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
8-fluoro-12-(4-propylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC2=C(N=C(C3=C(N2)SC2=C3C=CC=C2)N2CCN(CC2)CCC)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
12-amino-8-fluoro-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C2=C(NC3=C(N1)C=CC(=C3)F)SC3=C2C=CC=C3

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
Name
Type
product
Smiles
C(CC)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06271225B1

Procedure details

In the same manner as in Example 42 and using 12-amino-8-fluoro-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine.1 hydrochloride (1.5 g), N-n-propylpiperazine (17 g), dimethyl sulfoxide (10 ml) and hydrochloric acid, crude crystals (850 mg) of 8-fluoro-12-(4-propylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine were obtained. The crude crystals were dissolved in ethyl acetate (12 ml) and a solution of 5.5 mol/l hydrochloric acid in ether was added to give 8-fluoro-12-(4-propylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine.2 hydrochloride.1.5 hydrate (757 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8-fluoro-12-(4-propylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
12-amino-8-fluoro-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C2C3C=CC=CC=3SC=2NC2C=C(F)C=CC=2N=1.[ClH:21].FC1C=CC2N=[C:28]([N:39]3[CH2:44][CH2:43][N:42](CCC)[CH2:41][CH2:40]3)[C:29]3C4C=CC=CC=4S[C:30]=3NC=2C=1>CS(C)=O>[ClH:21].[CH2:28]([N:39]1[CH2:44][CH2:43][NH:42][CH2:41][CH2:40]1)[CH2:29][CH3:30]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
8-fluoro-12-(4-propylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC2=C(N=C(C3=C(N2)SC2=C3C=CC=C2)N2CCN(CC2)CCC)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
12-amino-8-fluoro-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C2=C(NC3=C(N1)C=CC(=C3)F)SC3=C2C=CC=C3

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
Name
Type
product
Smiles
C(CC)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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